Bienvenue dans la boutique en ligne BenchChem!

2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

RORγ inverse agonist SAR regiochemistry

Access an essential 6-yl, 2,6-difluoro benzamide probe for RORγ target validation. Compare this specific regioisomer against the 7-yl positional isomer (CAS 941916-05-8) and 3-chloro analog (CAS 941915-92-2) to deconvolute attachment position and halogen substitution effects on metabolic stability and Th17 suppression. Compound-specific procurement ensures reproducible SAR data.

Molecular Formula C22H18F2N2O3S
Molecular Weight 428.45
CAS No. 941916-04-7
Cat. No. B2818342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS941916-04-7
Molecular FormulaC22H18F2N2O3S
Molecular Weight428.45
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-11-12-20-15(14-16)6-5-13-26(20)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27)
InChIKeyJXORHSVIJLUNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941916-04-7) for RORγ Inverse Agonist Procurement


2,6-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941916-04-7) is a synthetic N-sulfonylated tetrahydroquinoline derivative belonging to a compound class developed as retinoic acid receptor-related orphan receptor gamma (RORγ/RORγt) inverse agonists [1]. This scaffold couples a 2,6-difluorobenzamide pharmacophore to a 1-phenylsulfonyl-1,2,3,4-tetrahydroquinoline core via an amide linkage at the 6‑position. Structurally related analogs have demonstrated potent RORγ inverse agonism and suppression of IL‑17 production, positioning this compound class as a focus for autoimmune and inflammatory disease research [1][2].

Why In‑Class Tetrahydroquinoline Analogs Cannot Substitute for CAS 941916-04-7 in RORγ Research


Within the N‑sulfonylated tetrahydroquinoline chemotype, minor structural modifications produce large changes in RORγ potency, selectivity, metabolic stability, and pharmacokinetics [1]. The 6‑yl vs 7‑yl attachment position on the tetrahydroquinoline ring, the nature of the benzamide halogen substitution (2,6‑difluoro vs 3‑chloro, 2‑nitro, or 3,4‑difluoro), and the sulfonamide aryl group all independently modulate ligand‑receptor interactions [1][2]. Simply substituting a close analog—such as the 7‑yl positional isomer, a mono‑chloro variant, or a different difluoro regioisomer—can yield unpredictable changes in target engagement, cellular efficacy, and ADME profile, making compound‑specific procurement essential for reproducible SAR studies [1][2].

Quantitative Differentiation of CAS 941916-04-7 from Its Closest Analogs in RORγ Inverse Agonist Research


Regiochemical Differentiation: 6‑yl vs 7‑yl Benzamide Attachment Position on the Tetrahydroquinoline Core

The target compound bears the 2,6‑difluorobenzamide moiety at the tetrahydroquinoline 6‑position. The closest positional isomer, 2,6‑difluoro‑N‑(1‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl)benzamide (CAS 941916‑05‑8), attaches the identical pharmacophore at the 7‑position [1]. Within the broader N‑sulfonylated tetrahydroquinoline RORγ inverse agonist series, the attachment position on the tetrahydroquinoline ring is a critical determinant of RORγ binding affinity and functional activity, with 6‑substituted analogs often exhibiting distinct potency and selectivity profiles compared to their 7‑substituted counterparts [2]. Direct head‑to‑head quantitative bioactivity data for these two specific regioisomers is not currently available in the public domain; the differentiation presented here is based on class‑level SAR trends established for the tetrahydroquinoline RORγ inverse agonist scaffold.

RORγ inverse agonist SAR regiochemistry tetrahydroquinoline

Halogen Substitution: 2,6‑Difluoro vs 3‑Chloro Benzamide Moiety in RORγ Inverse Agonist Scaffolds

CAS 941916‑04‑7 incorporates a symmetric 2,6‑difluorobenzamide motif. A closely related analog, 3‑chloro‑N‑(1‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide (CAS 941915‑92‑2), substitutes the 2,6‑difluoro pattern with a single 3‑chloro substituent . In medicinal chemistry, the 2,6‑difluorobenzamide group is recognized for its ability to modulate both target binding affinity and oxidative metabolic stability relative to mono‑halogenated or non‑fluorinated benzamide analogs [1]. The presence of two ortho‑fluorine atoms can attenuate CYP‑mediated metabolism of the benzamide ring compared to a single chlorine substituent, potentially conferring a longer metabolic half‑life [1]. Quantitative comparative metabolic stability data for this specific pair are not publicly available; differentiation is supported by class‑level fluorine SAR principles.

RORγ inverse agonist halogen SAR 2,6‑difluorobenzamide metabolic stability

Difluoro Regioisomerism: 2,6‑Difluoro vs 3,4‑Difluoro Benzamide Substitution Pattern in the Tetrahydroquinoline Series

The target compound bears fluorine atoms at the 2‑ and 6‑positions of the benzamide ring. A structurally distinct difluoro analog, N‑1‑(benzenesulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl‑3,4‑difluorobenzamide (CAS 941916‑07‑0), positions the fluorine atoms at the 3‑ and 4‑positions [1]. In the broader RORγ inverse agonist series, the fluorine substitution pattern on the benzamide ring has been shown to significantly influence both RORγ binding potency and selectivity over related nuclear receptors [2]. The 2,6‑difluoro arrangement creates a symmetric, ortho‑substituted benzamide that presents a distinct electrostatic surface and conformational profile compared to the asymmetric 3,4‑difluoro motif, potentially yielding different RORγ ligand‑binding domain interactions [2]. Head‑to‑head quantitative potency data for these two specific regioisomers is not publicly available.

RORγ inverse agonist fluorine SAR benzamide regioisomer target binding

Recommended Application Scenarios for CAS 941916-04-7 Based on Structural and Class‑Level Evidence


RORγ Inverse Agonist Medicinal Chemistry SAR Exploration

CAS 941916‑04‑7 serves as a specific 6‑yl, 2,6‑difluoro benzamide reference compound within the N‑sulfonylated tetrahydroquinoline scaffold series [1]. Its procurement enables systematic comparison with the 7‑yl positional isomer (CAS 941916‑05‑8), the 3‑chloro analog (CAS 941915‑92‑2), and the 3,4‑difluoro regioisomer (CAS 941916‑07‑0) to deconvolute the contributions of attachment position and halogen pattern to RORγ binding affinity, cellular potency, and selectivity. This application is grounded in the class‑level SAR principles established for tetrahydroquinoline‑based RORγ inverse agonists, where both the attachment regiochemistry and the benzamide substitution pattern are critical determinants of pharmacological activity [2].

Autoimmune Disease Target Validation Using a Structurally Distinct RORγ Inverse Agonist

The compound can be employed as a structurally distinct N‑sulfonylated tetrahydroquinoline probe for RORγ target validation in Th17‑driven autoimmune disease models, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease [1][2]. Its 2,6‑difluorobenzamide motif distinguishes it from other RORγ inverse agonist chemotypes (e.g., tertiary sulfonamides, tricyclic sulfones) and provides a complementary pharmacological tool for assessing on‑target efficacy and selectivity across diverse chemical space. This scenario derives directly from the demonstrated therapeutic relevance of this compound class in preclinical autoimmune disease models [2].

Fluorine‑Based Metabolic Stability Profiling in Tetrahydroquinoline Lead Optimization

The 2,6‑difluoro substitution pattern on the benzamide ring provides a defined chemical probe for evaluating the impact of ortho‑fluorination on oxidative metabolic stability of tetrahydroquinoline‑based RORγ inverse agonists [1]. By comparing CAS 941916‑04‑7 against the 3‑chloro (CAS 941915‑92‑2) and non‑halogenated benzamide analogs, researchers can quantify the contribution of fluorine substitution to intrinsic clearance in liver microsome or hepatocyte assays. This application is supported by medicinal chemistry precedent demonstrating that ortho‑fluorination of benzamide moieties can attenuate CYP‑mediated metabolism [1].

Quote Request

Request a Quote for 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.